molecular formula C18H31ClN2O3 B028521 4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride CAS No. 100311-09-9

4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride

Cat. No.: B028521
CAS No.: 100311-09-9
M. Wt: 358.9 g/mol
InChI Key: LQXYIGKYIURAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride is an organic compound that belongs to the class of benzoic acid derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. It is characterized by the presence of an amino group, a pentyloxy group, and a diethylaminoethyl ester moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride typically involves multiple steps. One common method includes the esterification of 4-amino-2-pentyloxybenzoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through crystallization or other suitable techniques to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The pentyloxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Alkoxy-substituted derivatives.

Scientific Research Applications

4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride involves its interaction with specific molecular targets. The amino and ester groups allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-propoxybenzoic acid 2-(diethylamino)ethyl ester
  • 4-Amino-2-butoxybenzoic acid 2-(diethylamino)ethyl ester

Uniqueness

4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride is unique due to its specific pentyloxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

100311-09-9

Molecular Formula

C18H31ClN2O3

Molecular Weight

358.9 g/mol

IUPAC Name

2-(4-amino-2-pentoxybenzoyl)oxyethyl-diethylazanium;chloride

InChI

InChI=1S/C18H30N2O3.ClH/c1-4-7-8-12-22-17-14-15(19)9-10-16(17)18(21)23-13-11-20(5-2)6-3;/h9-10,14H,4-8,11-13,19H2,1-3H3;1H

InChI Key

LQXYIGKYIURAAX-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=CC(=C1)N)C(=O)OCC[NH+](CC)CC.[Cl-]

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)N)C(=O)OCC[NH+](CC)CC.[Cl-]

Synonyms

2-(4-amino-2-pentoxy-benzoyl)oxyethyl-diethyl-azanium chloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.